2-(3,4-Dimethoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole
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Description
2-(3,4-Dimethoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H15F3N2O3S and its molecular weight is 396.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives, including compounds related to 2-(3,4-Dimethoxyphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Additionally, they exhibit anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, with certain compounds demonstrating broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).
Angiotensin II Receptor Antagonistic Activities
Benzimidazole derivatives bearing acidic heterocycles, including 1,3,4-oxadiazole rings, have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds have demonstrated high affinity for the AT1 receptor and the ability to inhibit the AII-induced pressor response in vivo. The research suggests that the 1,3,4-oxadiazole ring and its thio analog could serve as lipophilic bioisosteres for the tetrazole ring in nonpeptide AII receptor antagonists, showing potential for efficient oral bioavailability without prodrug formation (Kohara et al., 1996).
Spectral Luminescent Properties
The spectral luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been studied, highlighting the luminescence characteristics of these compounds in polar and nonpolar solvents. This research indicates the potential application of 1,3,4-oxadiazole derivatives in materials science, especially in areas requiring high quantum yield luminescence (Mikhailov et al., 2018).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been explored, leading to the synthesis of 1,2,4-thiadiazoles through photo-induced redox reactions. This research provides insights into the photolytic behavior of oxadiazoles and offers synthetic methodologies for the production of thiadiazoles, highlighting the versatility of oxadiazole derivatives in chemical synthesis (Vivona et al., 1997).
Corrosion Inhibition Properties
1,3,4-Oxadiazole derivatives have been investigated for their corrosion inhibition properties for mild steel in sulfuric acid. These studies involve physicochemical and theoretical analyses to understand the mechanism of action, demonstrating the potential of these compounds as corrosion inhibitors and their interactions with metal surfaces (Ammal et al., 2018).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3S/c1-24-14-7-6-12(9-15(14)25-2)16-22-23-17(26-16)27-10-11-4-3-5-13(8-11)18(19,20)21/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZJINVJGYIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.